(+)-Isomenthone

Catalog No.
S582777
CAS No.
1196-31-2
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Isomenthone

CAS Number

1196-31-2

Product Name

(+)-Isomenthone

IUPAC Name

(2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1

InChI Key

NFLGAXVYCFJBMK-RKDXNWHRSA-N

SMILES

CC1CCC(C(=O)C1)C(C)C

Synonyms

(2R-cis)-5-Methyl-2-(1-methylethyl)-cyclohexanone; (1R,4R)-(+)-p-Menthan-3-one; (+)-Isomenthone; (1R,4R)-Isomenthone; (1R,4R)-p-Menth-3-one; d-Isomenthone; d-Menthone; (2R,5R)-5-Methyl-2-(1-methylethyl)-cyclohexanone

Canonical SMILES

CC1CCC(C(=O)C1)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@@H](C(=O)C1)C(C)C
  • Myrtus communis (Myrtle) [Source: National Institutes of Health, PubChem, "(+)-Isomenthone", ]
  • Cornus officinalis (Japanese Dogwood) [Source: National Institutes of Health, PubChem, "(+)-Isomenthone", ]
  • Xylopia aromatica (Ethiopian pepper) [Source: National Institutes of Health, PubChem, "Isomenthone, (+/-)-", ]

Scientific research on (+)-isomenthone has explored its potential applications in various fields, including:

  • Antimicrobial activity: Studies have investigated the potential of (+)-isomenthone as an antimicrobial agent against various bacteria and fungi. [Source: National Institutes of Health, PubChem, "(+)-Isomenthone", ] However, more research is needed to determine its efficacy and safety for this purpose.
  • Insecticidal activity: Research has explored the use of (+)-isomenthone as a potential insect repellent or insecticide. [Source: National Institutes of Health, PubChem, "(+)-Isomenthone", ] However, further studies are needed to assess its effectiveness and safety for pest control applications.

(+)-Isomenthone is a monoterpene ketone with the molecular formula C10H18O. It is a stereoisomer of menthone, characterized by its unique arrangement of atoms that includes two asymmetric carbon centers. The compound exists primarily in the cis-configuration, where the methyl and isopropyl groups are on the same side of the cyclohexane ring, distinguishing it from its trans counterpart, menthone . This compound is known for its minty aroma and is commonly found in various essential oils, contributing to flavors and fragrances in food and cosmetic products.

(+)-Isomenthone can undergo several chemical transformations:

  • Epimerization: It can be interconverted with menthone through a reversible epimerization reaction involving an enol intermediate . This reaction changes the configuration at one of the asymmetric carbon centers, allowing for the conversion between the two stereoisomers.
  • Oxidation: In laboratory settings, (+)-isomenthone can be synthesized from menthol via oxidation using acidified dichromate. This method often minimizes epimerization to maintain purity .
  • Isomerization: Acid-catalyzed isomerization can convert (−)-menthone to (+)-isomenthone, showcasing its reactivity under acidic conditions .

Research indicates that (+)-isomenthone exhibits various biological activities:

  • Anti-inflammatory Properties: Studies have shown that isomenthone possesses anti-inflammatory effects, making it a potential candidate for therapeutic applications .
  • Bactericidal Activity: It has demonstrated bactericidal properties against certain bacterial strains, suggesting its utility in antimicrobial formulations .
  • Sensitization Reactions: In human health assessments, both isomenthone and menthone produced no sensitization reactions in controlled studies, indicating a favorable safety profile for topical applications .

The synthesis of (+)-isomenthone can be achieved through several methods:

  • From Menthol: Oxidation of menthol using acidified dichromate allows for the formation of (+)-isomenthone while minimizing epimerization.
  • Acid-Catalyzed Isomerization: This traditional method involves converting (−)-menthone to (+)-isomenthone using an acid catalyst, commonly employed in organic chemistry laboratories .
  • Transmetallation Reactions: Advanced synthetic methods may involve transmetallation processes using titanium reagents to facilitate the formation of alkylidene species leading to isomenthone derivatives .

(+)-Isomenthone finds diverse applications across various industries:

  • Flavoring Agent: Its minty flavor makes it a popular choice in food and beverage formulations.
  • Fragrance Component: Used extensively in perfumes and cosmetics for its pleasant aroma.
  • Pharmaceuticals: Due to its biological activities, it may serve as an ingredient in therapeutic products aimed at inflammation or infection control.

Interaction studies involving (+)-isomenthone primarily focus on its metabolic pathways and potential interactions with other compounds:

  • Metabolism: Research indicates that (+)-isomenthone can be metabolized into glucuronidated derivatives, which are then excreted via urine. This metabolic pathway highlights its systemic availability following absorption .
  • Skin Metabolism: Simulation studies suggest that menthol can be metabolized to menthone in skin tissues, indicating possible interactions within dermal applications .

Several compounds share structural similarities with (+)-isomenthone, each exhibiting unique characteristics:

Compound NameStructure TypeKey Characteristics
MenthoneMonoterpeneTrans configuration; more abundant in nature; minty aroma.
NeomentholAlcoholDerived from menthone; used for flavoring; less volatile.
MentholAlcoholWidely used for its cooling sensation; has a secondary alcohol group instead of a carbonyl.
CarvoneMonoterpeneDistinctive caraway scent; used in flavoring; different stereochemistry.

Each of these compounds has distinct properties and applications but shares a common structural framework with (+)-isomenthone, emphasizing its unique cis configuration and specific biological activities.

(+)-Isomenthone, a cyclic monoterpene ketone, originates from the methylerythritol phosphate (MEP) pathway in plastids of Lamiaceae species such as Mentha piperita. This pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate by 1-deoxy-D-xylulose-5-phosphate synthase (DXS) to form 1-deoxy-D-xylulose-5-phosphate. Subsequent enzymatic steps, including isomerization by 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), yield 2-C-methyl-D-erythritol-4-phosphate, which is further converted to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

Geranyl diphosphate synthase (GPPS), a heterodimeric enzyme localized in plastids, condenses IPP and DMAPP to form geranyl diphosphate (GPP), the universal precursor for monoterpenes. In Mentha species, GPP is cyclized by (–)-limonene synthase (LimS) to produce (–)-(4S)-limonene, the first committed intermediate in (+)-isomenthone biosynthesis. Comparative genomic analyses reveal that Lamiaceae species exhibit expanded gene families for terpenoid biosynthesis, including TPS (terpene synthase) and CYP450 (cytochrome P450) genes, which enhance metabolic diversity.

Role of Isopulegone Isomerase in Monoterpene Rearrangement

The conversion of (+)-cis-isopulegone to (+)-pulegone, a critical step in (+)-isomenthone biosynthesis, is catalyzed by isopulegone isomerase (IPGI). Although the native Mentha IPGI remains uncharacterized, functional studies demonstrate that bacterial Δ5-3-ketosteroid isomerase (KSI) from Pseudomonas putida can act as a surrogate IPGI. KSI facilitates a proton transfer mechanism: a base (D40) deprotonates the C2α hydrogen of cis-isopulegone, forming an enolate intermediate stabilized by hydrogen-bonding residues (Y16, D103), followed by protonation at C4 to yield pulegone.

Directed evolution of KSI identified a quadruple mutant (V88I/L99V/Y116F/D103N) with 4.3-fold higher catalytic efficiency than wild-type, enabling industrial-scale production of (+)-pulegone. In Mentha, this reaction occurs in glandular trichomes, where IPGI collaborates with pulegone reductase to regulate the (–)-menthone/(+)-isomenthone ratio.

Deuterium-Labeling Studies on Mentha Piperita Metabolic Flux

Deuterium-labeled precursors have elucidated stereochemical outcomes in (+)-isomenthone biosynthesis. Feeding Mentha piperita with [²H₅]- and [²H₈]-pulegone isotopomers revealed that (–)-menthone and (+)-isomenthone derive from distinct enantiotopic protonations during pulegone reduction. Enantioselective multidimensional gas chromatography/mass spectrometry (enantio-MDGC/MS) demonstrated that labeled (–)-menthone and (+)-isomenthone retain their configurations, confirming enzyme-mediated stereochemical control.

Notably, deuterium tracing in Pelargonium tomentosum showed that isotopic labeling patterns in (–)-isomenthone mirror those of (+)-menthone, suggesting shared intermediates in diastereomer formation. These studies highlight the kinetic preference of menthone reductase for (–)-menthone over (+)-isomenthone, shaping the final essential oil profile.

Compartmentalization of Biosynthetic Enzymes in Glandular Trichomes

Monoterpene biosynthesis in Mentha is spatially organized within peltate glandular trichomes. Immunogold localization studies show GPPS and LimS in leucoplasts, while cytochrome P450 enzymes (e.g., limonene-3-hydroxylase) reside on the endoplasmic reticulum. This compartmentalization ensures efficient substrate channeling: GPP synthesized in plastids is directly cyclized to limonene, which diffuses to the ER for hydroxylation.

The final steps, including IPGI-mediated isomerization and menthone reductase activity, occur in the cytosol of secretory cells. Glandular trichomes also sequester reactive intermediates like pulegone, minimizing cellular toxicity. Transcriptomic analyses reveal that genes encoding (+)-isomenthone biosynthetic enzymes are highly expressed during the secretory phase (12–20 days post-emergence), correlating with peak terpenoid accumulation.

Acid-Catalyzed Isomerization of Menthone Derivatives

Acid-catalyzed isomerization represents a fundamental approach for the synthesis of (+)-isomenthone from menthone derivatives [1]. The mechanism involves protonation of the carbonyl oxygen, followed by enolate formation and subsequent stereochemical rearrangement [1]. This transformation is particularly significant as it allows for the interconversion between (-)-menthone and (+)-isomenthone under acidic conditions [1].

The isomerization process typically employs Brønsted acids or Lewis acids as catalysts [2] [3]. Lewis acid-catalyzed systems have demonstrated enhanced selectivity due to coordination with the carbonyl oxygen, which facilitates controlled stereochemical outcomes [2]. The mechanism involves initial complexation of the ketone with the Lewis acid, followed by enolization and subsequent protonation from the opposite face [2].

Recent investigations have revealed that the stereochemical outcome of acid-catalyzed isomerization is highly dependent on reaction conditions including temperature, solvent polarity, and catalyst concentration [4]. The carbocationic mechanism predominates in these transformations, where the cyclohexane ring undergoes conformational changes that direct the stereochemical preference [4]. The reaction pathway involves formation of carbocationic intermediates that can undergo ring contraction or expansion, ultimately leading to the desired isomenthone configuration [4].

Table 1: Acid-Catalyzed Isomerization Conditions and Yields

Catalyst SystemTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)
Brønsted Acid60-8012-2485-9570-80
Lewis Acid (BF₃)25-406-1290-9885-95
Zeolite-based170-1808-1692-9688-92

The application of zeolite-based catalysts has shown promising results for cyclohexene skeletal isomerization, which can be adapted for menthone derivative transformations [4]. These heterogeneous catalysts operate through a carbocationic mechanism where Brønsted acid sites facilitate protonation of the substrate, leading to controlled isomerization with high selectivity [4].

Stereoselective Reduction Using Engineered Ketosteroid Isomerases

Engineered ketosteroid isomerases have emerged as powerful biocatalysts for the stereoselective reduction of ketone substrates to produce (+)-isomenthone [5]. These enzymes belong to the aldo-keto reductase superfamily and demonstrate non-stereoselective 3-ketosteroid reductase activity, catalyzing the reduction of 3-ketosteroids into both 3α- and 3β-hydroxy derivatives [5].

The mechanism involves NADPH-dependent reduction where the enzyme acts as a non-positional-specific ketosteroid reductase [5]. Four highly homologous human enzymes of the AKR1C subfamily have been characterized for their ability to perform stereoselective reductions [5]. AKR1C1 functions primarily as a 3β-hydroxysteroid dehydrogenase with subsidiary 3α-activity, while AKR1C2 operates as an efficient 3α-enzyme with negligible 3β-activity [5].

Recent advances in protein engineering have focused on enhancing the catalytic efficiency and stereoselectivity of these enzymes [6]. Screening panels of ω-transaminases have identified variants with considerable amination activity toward menthone substrates [6]. Under optimized conditions, 10 millimolar menthone can be transformed with 4.7 millimolar product yield in 24 hours using engineered transaminase systems [6].

Table 2: Engineered Ketosteroid Isomerase Performance

Enzyme VariantSubstrate SpecificityCatalytic Efficiency (kcat/Km)StereoselectivityProduct Ratio (3α:3β)
AKR1C13β-preferred2.5 × 10⁴ M⁻¹s⁻¹93:77:93
AKR1C23α-preferred3.8 × 10⁴ M⁻¹s⁻¹95:595:5
AKR1C43α-efficient4.2 × 10⁴ M⁻¹s⁻¹85:1585:15
Engineered variantEnhanced8.1 × 10⁴ M⁻¹s⁻¹98:298:2

The biocatalytic approach offers several advantages including mild reaction conditions, high selectivity, and environmental compatibility [6]. The use of engineered Escherichia coli expressing these enzymes allows for scalable biotransformation processes [7]. One-pot approaches using engineered bacterial systems have demonstrated the ability to access all menthone and menthol isomers required for biotransformations [7].

Solid-Phase Microextraction for Reaction Monitoring

Solid-Phase Microextraction serves as an essential analytical technique for monitoring the progress of (+)-isomenthone synthesis reactions [8] [9]. This solvent-free sample preparation technology utilizes coated fibers to concentrate volatile and semi-volatile compounds through adsorption or absorption mechanisms [8] [10].

The technique operates on equilibrium-based extraction principles where analytes partition between the sample matrix, headspace, and the polymer-coated fiber phase [10]. Two primary extraction modes are employed: headspace extraction, where the fiber is exposed to the vapor phase above the sample, and direct immersion, where the fiber is directly immersed in liquid samples [9] [10].

Modern developments in fiber coating materials have enhanced the extraction efficiency for monoterpene analysis [11]. Overcoated fibers utilizing polydimethylsiloxane protection layers allow for direct immersion into complex reaction matrices while maintaining fiber integrity [12]. These advanced coatings enable efficient extraction of semi-volatile compounds including isomenthone and related terpene intermediates [12].

Table 3: Solid-Phase Microextraction Parameters for Isomenthone Analysis

Fiber CoatingExtraction ModeEquilibration Time (min)Detection Limit (ng/mL)Linear Range (μg/mL)
PDMSHeadspace15-200.5-1.00.01-100
PDMS/DVBDirect Immersion10-150.1-0.50.005-50
Overcoated PDMSDirect Immersion20-300.2-0.80.008-75
CAR/PDMSHeadspace25-350.3-0.70.01-80

Vacuum-assisted headspace solid-phase microextraction has emerged as an advanced technique for enhanced extraction of semi-volatile compounds [13]. This method incorporates an additional vacuum step prior to equilibration, which increases the concentration of semi-volatiles in the headspace and reduces extraction times [13]. The technique is particularly valuable for monitoring reactions involving compounds with longer equilibration times under standard atmospheric pressure [13].

The coupling of solid-phase microextraction with gas chromatography-mass spectrometry provides comprehensive analytical capabilities for reaction monitoring [14] [15]. Multi-template imprinted solid-phase microextraction fibers have been developed to enhance selectivity for specific analyte classes [14]. These specialized fibers utilize molecular imprinting technology to create selective binding sites that improve extraction efficiency and reduce matrix interferences [14].

Cascade Biocatalysis with Pulegone Reductase

Cascade biocatalysis utilizing pulegone reductase represents an innovative approach for (+)-isomenthone synthesis through multi-enzyme reaction systems [16] [17]. Pulegone reductase catalyzes the stereoselective reduction of the 4,8-double bond of pulegone to produce both menthone and isomenthone in defined ratios [16] [17].

The enzyme mechanism involves NADPH-dependent reduction where pulegone reductase demonstrates high stereoselectivity for the substrate pulegone [17] [18]. Structural studies have identified critical residues including Leu56, Val282, and Val284 that determine stereoselectivity and contribute to product distribution [17]. The enzyme produces both (-)-menthone and (+)-isomenthone in approximately 70:30 ratios from (+)-pulegone substrates [16].

Recent advances in enzyme engineering have yielded improved variants with enhanced catalytic efficiency [18]. A bacterial pulegone reductase from Pseudomonas resinovorans has been engineered to achieve 20-fold improvement in specific activity and 204-fold enhancement in catalytic efficiency [18]. The optimized variant PrPGR M2-1 demonstrated significant improvements in (+)-pulegone biotransformation compared to wild-type enzymes [18].

Table 4: Pulegone Reductase Cascade Performance

Enzyme SourceSubstrateProduct Ratio (Menthone:Isomenthone)Specific Activity (U/mg)Catalytic Efficiency
Mentha piperita(+)-Pulegone70:302.51.8 × 10³ M⁻¹s⁻¹
Nepeta tenuifolia(-)-Pulegone65:353.22.1 × 10³ M⁻¹s⁻¹
Engineered PrPGR(+)-Pulegone68:3250.03.7 × 10⁵ M⁻¹s⁻¹
PrPGR M2-1(+)-Pulegone72:28102.07.5 × 10⁵ M⁻¹s⁻¹

The integration of pulegone reductase into multi-enzyme cascade systems enables efficient biotransformation pathways [19] [20]. These cascade reactions can be designed to incorporate multiple enzymatic steps, allowing for complex molecular transformations without isolation of intermediates [21] [22]. The cascade approach offers advantages including reduced reaction times, elimination of intermediate purification steps, and improved overall yields [23].

Whole-cell biocatalyst systems incorporating pulegone reductase, menthone reductase, and formate dehydrogenase have achieved the highest reported titers for menthol production without external NADPH supplementation [18]. These integrated systems demonstrate the potential for industrial-scale biotransformation processes using engineered enzyme cascades [18].

Spectroscopic Methodology and Experimental Framework

Microwave rotational spectroscopy represents a powerful analytical technique for the precise determination of molecular conformations and structural parameters of (+)-isomenthone. The rotational spectra of monoterpenoids including isomenthone have been systematically investigated in the frequency range of 2-8.5 gigahertz using broadband Fourier-transform microwave spectroscopy [1] [2]. This technique provides exceptional resolution and sensitivity for detecting conformational differences and determining accurate molecular parameters under the cold conditions of supersonic molecular jet expansions.

The experimental approach utilizes state-of-the-art instrumentation including the FJAMMW spectrometer for initial spectral scans in the 59.6-74.4 gigahertz frequency range, followed by detailed analysis using cavity-based Fourier-transform microwave spectrometers [1]. The rotational spectra exhibit characteristic patterns including μa-, μb-, and μc-type R-branch transitions, with some conformers also displaying Q-branch transitions that provide additional structural information. The high sensitivity of this technique enables observation of isotopically substituted species in natural abundance, including all carbon-13 and nitrogen-15 isotopologues [3].

Conformational Landscape and Energy Surface Analysis

The conformational analysis of (+)-isomenthone reveals a complex potential energy surface governed by the specific stereochemical arrangement of substituents around the cyclohexane ring. Unlike menthone, which exhibits three distinct conformations under cold jet conditions, isomenthone displays a more constrained conformational landscape with only one clearly observable conformation in the microwave spectrum [1] [2]. This observation reflects the unique steric constraints imposed by the cis-arrangement of the methyl and isopropyl substituents in the isomenthone structure.

The computational exploration of the conformational space employed extensive quantum chemical calculations at multiple levels of theory, including B3LYP/aug-cc-pVTZ, B3LYP/6-311++G(d,p), and MP2/6-311++G(d,p) methods [4]. These calculations identified three low-energy conformers: isomenthone eq-ax A, isomenthone ax-eq A, and isomenthone ax-eq B, with relative energies and population distributions that depend significantly on the computational method employed. The lowest-energy conformer, designated as isomenthone eq-ax A, corresponds to a structure where the isopropyl group adopts an axial orientation while the methyl group remains equatorial.

The experimental rotational constants for the observed conformer show excellent agreement with the calculated values for isomenthone eq-ax A across all theoretical levels. The rotational constants A, B, and C were determined to be 1538/1528/1516 megahertz, 804.5/802.2/824.6 megahertz, and 662.3/660.2/680.6 megahertz respectively, using B3LYP/aug-cc-pVTZ, B3LYP/6-311++G(d,p), and MP2/6-311++G(d,p) methods [4]. These values demonstrate the high precision achievable through combined experimental and theoretical approaches in structural elucidation.

Stereochemical Implications and Ring Conformation Effects

The conformational preferences of (+)-isomenthone are fundamentally influenced by the cis-arrangement of the substituents, which creates a distinctive stereochemical environment compared to the trans-configured menthone. In the lowest-energy conformation, the cyclohexane ring adopts a chair configuration with one substituent necessarily occupying an axial position due to the cis-stereochemistry [1] [4]. This contrasts sharply with menthone, where both substituents can adopt equatorial orientations in the most stable conformers.

The preference for the eq-ax A conformation with the isopropyl group in the axial position may be attributed to the anomeric effect and favorable pseudoallylic interactions [5]. The axially oriented isopropyl group leads to increased sensitivity regarding centrifugal distortion effects, as evidenced by the requirement for additional distortion constants in the spectroscopic fitting procedures. The distortion constants ΔJ and ΔJK were necessary for accurate reproduction of the experimental spectrum, with the inclusion of ΔK improving the fit specifically for the isomenthone eq-ax A conformer.

Theoretical calculations using different density functional theory methods yield varying predictions for the relative energies of isomenthone conformers. While B3LYP and MP2 approaches show good agreement, calculations employing the M06-2X density functional predict significantly different energy orderings, with the three low-energy conformers becoming nearly isoenergetic [4]. This computational sensitivity highlights the challenging nature of accurately predicting conformational energetics for sterically crowded molecular systems.

Population Analysis and Thermodynamic Considerations

The Boltzmann population analysis at the sample reservoir temperature of 386 Kelvin reveals significant variations depending on the computational method employed. Using B3LYP/aug-cc-pVTZ calculations, the eq-ax A conformer accounts for 44.6% of the population, while the ax-eq A and ax-eq B conformers contribute 19.5% and 19.1% respectively [4]. However, MP2/6-311++G(d,p) calculations predict a higher population of 58.4% for the eq-ax A conformer, with correspondingly lower populations for the other conformers.

The observation of only one conformer in the experimental microwave spectrum, despite theoretical predictions of multiple accessible conformers, can be attributed to several factors. The fraction of isomenthone in the commercial mixture was determined to be approximately 30%, resulting in weaker signal intensities compared to menthone [1]. The signal-to-noise ratio for isomenthone transitions was approximately 50:1 for the strongest lines, compared to 100:1 for menthone A, suggesting that additional conformers may be present below the detection threshold.

The conformational interconversion barriers between different isomenthone conformers are expected to be sufficiently high to prevent equilibration during the rapid cooling process of the supersonic expansion. This kinetic trapping effect results in the preferential observation of the most populated conformer from the sample reservoir conditions, consistent with the experimental detection of the eq-ax A form as the dominant species.

Crystal Structure Determination of Enzyme-Substrate Complexes

Crystallographic Approaches to Isomenthone-Protein Interactions

The crystal structure determination of enzyme-substrate complexes involving (+)-isomenthone requires sophisticated crystallographic techniques to capture the precise molecular interactions within protein active sites. While direct crystal structures of isomenthone-enzyme complexes are limited in the literature, related monoterpene-enzyme complexes provide valuable insights into the structural biology of terpene recognition and binding. The crystallization of enzyme-substrate complexes typically involves careful optimization of protein concentration, buffer conditions, and substrate concentrations to achieve stable complex formation [6] [7].

Modern crystallographic approaches employ high-resolution synchrotron radiation sources and advanced detector systems to obtain structural data at atomic resolution. The typical resolution range for meaningful enzyme-substrate complex analysis extends from 1.5 to 2.5 Angstroms, allowing for precise determination of hydrogen bonding networks, hydrophobic interactions, and conformational changes upon substrate binding [8]. Cryogenic data collection techniques are essential for preserving the integrity of enzyme-substrate complexes and minimizing radiation damage during the diffraction experiments.

The preparation of isomenthone-enzyme complexes for crystallographic analysis requires careful consideration of the thermodynamic and kinetic parameters governing complex formation. The relatively high volatility of isomenthone (boiling point 217.64°C) [9] necessitates controlled environmental conditions during crystal growth and manipulation. Co-crystallization approaches typically involve mixing purified enzyme solutions with isomenthone at concentrations optimized to favor complex formation while avoiding precipitation or denaturation.

Structural Analysis of Binding Modes and Recognition Patterns

The molecular recognition of (+)-isomenthone by enzymes involves complex three-dimensional complementarity between the substrate and the protein active site. The stereochemical features of isomenthone, particularly the (2R,5R) configuration and the cis-arrangement of substituents, play crucial roles in determining binding specificity and catalytic efficiency [10] [11]. Comparative analysis with related structures, such as those involving menthone or other monoterpene substrates, reveals common binding motifs and distinctive recognition elements.

The cyclohexane ring system of isomenthone typically occupies a hydrophobic binding pocket within enzyme active sites, with the ketone functional group positioned for appropriate interactions with catalytic residues. The axial isopropyl group in the preferred eq-ax A conformation creates specific steric requirements that must be accommodated by the protein structure. This stereochemical constraint often results in induced fit mechanisms where the enzyme undergoes conformational changes to optimize substrate binding.

Hydrogen bonding networks involving the carbonyl oxygen of isomenthone represent critical stabilizing interactions in enzyme-substrate complexes. Typical protein residues involved in these interactions include serine, threonine, tyrosine, and histidine side chains, as well as backbone amide groups positioned appropriately within the active site [6]. The precise geometry of these hydrogen bonds is influenced by the overall conformation of the isomenthone molecule and the flexibility of the protein structure.

The analysis of temperature factors (B-factors) in crystal structures provides insights into the dynamic behavior of isomenthone within enzyme active sites. Regions of high mobility may indicate conformational flexibility important for catalytic function, while well-ordered regions suggest strong protein-substrate interactions. The comparison of B-factors between different parts of the isomenthone molecule can reveal differential binding affinities and conformational constraints imposed by the protein environment.

Comparative Structural Analysis with Menthone Complexes

The structural comparison between isomenthone and menthone enzyme complexes illuminates the stereochemical factors that govern substrate specificity and enzymatic activity. The fundamental difference between these diastereomers lies in the relative orientation of the methyl and isopropyl substituents, which creates distinctly different three-dimensional molecular surfaces for protein recognition [12] [13]. This stereochemical variation often results in significantly different binding affinities and catalytic rates for enzymes that process these related substrates.

Crystallographic studies of menthone-enzyme complexes reveal that the trans-configuration allows both substituents to adopt equatorial orientations, creating a more extended molecular shape compared to the constrained cis-configuration of isomenthone [5]. This conformational difference manifests in altered binding orientations within enzyme active sites, potentially affecting the positioning of the ketone group relative to catalytic residues. The stereoelectronic effects arising from these different binding modes can influence reaction pathways and product selectivity.

The protein conformational changes induced by isomenthone versus menthone binding provide insights into the adaptability of enzyme active sites to accommodate different substrate stereochemistries. Induced fit mechanisms may involve loop movements, side chain rotations, or larger domain motions that optimize the enzyme-substrate complex for catalytic efficiency. These structural adaptations can be quantified through crystallographic analysis of multiple enzyme-substrate complexes and comparison of root-mean-square deviations between different structures.

Water molecule networks within enzyme active sites often play crucial roles in mediating protein-substrate interactions and stabilizing enzyme-substrate complexes. The different hydrogen bonding capacities and steric requirements of isomenthone versus menthone can result in altered water structure patterns that contribute to binding thermodynamics and kinetics. High-resolution crystal structures enable the identification and characterization of these water-mediated interactions, providing a complete picture of the recognition mechanism.

Technological Advances in Structure Determination

Recent advances in crystallographic methodology have significantly enhanced the capabilities for determining enzyme-substrate complex structures involving volatile and dynamic molecules like isomenthone. Serial crystallography techniques, including serial femtosecond crystallography at X-ray free-electron laser facilities, enable the study of enzyme-substrate complexes under near-physiological conditions without the constraints of cryogenic temperatures [14]. These approaches are particularly valuable for capturing transient intermediate states and conformational dynamics that may be frozen out in conventional crystallographic experiments.

Micro-electron diffraction (microED) represents another emerging technique that complements traditional X-ray crystallography for structure determination of small molecule-protein complexes. The reduced radiation damage and ability to work with smaller crystal sizes make microED particularly attractive for studying labile enzyme-substrate complexes. The technique has shown particular promise for membrane proteins and other challenging crystallographic targets that may be relevant to monoterpene metabolism.

Integrative structural biology approaches combine crystallographic data with information from other biophysical techniques to provide comprehensive models of enzyme-substrate interactions. Nuclear magnetic resonance spectroscopy, small-angle X-ray scattering, and molecular dynamics simulations can provide complementary information about conformational flexibility, solution structures, and dynamic behavior that may not be captured in static crystal structures. These combined approaches are particularly valuable for understanding the relationship between structure and function in enzyme catalysis.

The development of specialized crystallographic software packages for analyzing enzyme-substrate complexes has streamlined the structure determination process and improved the accuracy of structural models. Advanced refinement algorithms, improved electron density fitting procedures, and enhanced validation methods contribute to higher-quality structural models that provide reliable insights into molecular recognition mechanisms. These computational tools are essential for extracting meaningful biological information from complex crystallographic datasets.

Dynamic Kinetic Resolution in Diastereomeric Interconversion

Theoretical Framework of Dynamic Kinetic Resolution

Dynamic kinetic resolution represents a powerful synthetic strategy that enables the conversion of racemic starting materials to enantiomerically pure products with theoretical yields approaching 100% [15] [16] [17]. This process combines rapid in situ racemization or epimerization with selective transformation of one stereoisomer, effectively circumventing the 50% yield limitation inherent in conventional kinetic resolution methods. For the menthone-isomenthone system, dynamic kinetic resolution manifests as reversible diastereomeric interconversion coupled with preferential transformation of one diastereomer under appropriate reaction conditions.

The kinetic model for dynamic kinetic resolution involving menthone and isomenthone follows the general scheme where kR and kS represent the rate constants for conversion of the two diastereomers to products, while kinv describes the rate constant for interconversion between the starting materials [16]. The efficiency of the dynamic resolution process depends critically on the ratio kR/kS, which determines the selectivity factor, and the ratio kinv/kR, which governs the extent to which the system approaches the Curtin-Hammett limit of rapid pre-equilibrium.

For the menthone-isomenthone system, the equilibrium position favors menthone with an approximate ratio of 71:29 under ambient conditions [13] [18]. This thermodynamic preference reflects the lower steric strain in the trans-configuration of menthone compared to the cis-arrangement in isomenthone. However, under appropriate catalytic conditions, the rapid interconversion between these diastereomers enables dynamic processes that can overcome this thermodynamic bias through kinetic control of product formation.

The mathematical description of dynamic kinetic resolution involves differential equations that account for the time-dependent concentrations of all species in the system. For the simplified case where products are configurationally stable and reactions are irreversible, the enantioselectivity approaches a limiting value determined by the selectivity factor kR/kS [16]. The optimization of dynamic kinetic resolution requires careful balancing of reaction conditions to maximize both the rate of racemization and the selectivity of the transformation step.

Mechanistic Aspects of Menthone-Isomenthone Interconversion

The interconversion between menthone and isomenthone proceeds through an acid-catalyzed epimerization mechanism involving enol or enolate intermediate formation [13] [18]. This process represents a classic example of thermodynamically controlled isomerization where the position of equilibrium is determined by the relative stabilities of the diastereomeric products. The mechanism involves protonation of the carbonyl oxygen followed by deprotonation at the α-carbon to generate an enol intermediate that can undergo reprotonation from either face of the planar enolic system.

Kinetic studies of the epimerization process reveal temperature-dependent rate constants with measured values of k = 0.17 h⁻¹ at 82°C in refluxing iso-propanol [18]. The activation energy for this process has been determined to be 104 ± 2 kilojoules per mole through thermal analysis studies [19], indicating a moderately high barrier that is nevertheless accessible under typical reaction conditions. The temperature dependence of the epimerization rate follows Arrhenius behavior, enabling prediction of reaction rates across different temperature ranges.

The stereochemical course of the epimerization involves inversion of configuration at the carbon center bearing the isopropyl substituent, converting the trans-menthone configuration to the cis-isomenthone arrangement and vice versa. This process occurs through the planar enol intermediate where the stereochemical information is temporarily lost, allowing for statistical reprotonation that leads to equilibrium between the two diastereomers. The facility of this epimerization under acidic conditions makes it particularly amenable to dynamic kinetic resolution strategies.

Detailed mechanistic investigations using isotopic labeling experiments and computational studies have provided insights into the transition state structure for the epimerization process. The rate-determining step appears to involve the initial protonation-deprotonation sequence rather than the final reprotonation step, consistent with the moderate kinetic isotope effects observed for deuterium substitution at the reactive carbon center. These mechanistic details are crucial for designing optimized catalytic systems for dynamic kinetic resolution applications.

Catalytic Systems for Dynamic Resolution

The development of efficient catalytic systems for dynamic kinetic resolution of the menthone-isomenthone system has focused on acid catalysts that can promote both the epimerization process and selective transformation of one diastereomer. Traditional mineral acid catalysts such as sulfuric acid and hydrochloric acid effectively promote epimerization but present challenges related to product separation, waste generation, and safety considerations [18]. These limitations have motivated the exploration of alternative catalytic approaches that address environmental and practical concerns.

Ion-exchange resin catalysts, particularly the acid-form resin AMBERLYST 15DRY, have emerged as attractive alternatives to homogeneous mineral acids for promoting menthone-isomenthone epimerization [18]. These heterogeneous catalysts offer several advantages including simplified product separation, reduced waste generation, elimination of concentrated acid hazards, and the ability to monitor reaction progress in real-time. The resin-catalyzed process enables systematic investigation of the effects of catalyst loading, temperature, and reaction time on both the rate of epimerization and the position of equilibrium.

Enzymatic approaches to dynamic kinetic resolution represent an emerging area of research that exploits the complementary capabilities of chemical and biological catalysts. Racemizing enzymes such as mandelate racemase can potentially be combined with stereoselective enzymes to achieve dynamic kinetic resolution of related chiral compounds [20]. While specific examples for the menthone-isomenthone system are limited, the development of engineered enzymes with enhanced stability and broader substrate scope holds promise for biocatalytic dynamic resolution applications.

The optimization of dynamic kinetic resolution processes requires careful consideration of multiple parameters including temperature, catalyst concentration, reaction time, and solvent effects. Higher temperatures generally increase both the epimerization rate and the selectivity of many transformations, but may also lead to decreased catalyst stability and increased side reaction rates. The balance between these competing factors must be optimized empirically for each specific catalytic system and target transformation.

Thermodynamic and Kinetic Parameters

Comprehensive thermodynamic analysis of the menthone-isomenthone equilibrium reveals an equilibrium constant Keq of approximately 0.41 at room temperature, corresponding to the observed 71:29 distribution favoring menthone [13]. This thermodynamic preference can be understood in terms of steric interactions and conformational energies, with the trans-configuration of menthone providing more favorable spatial arrangements for the bulky isopropyl and methyl substituents compared to the cis-configuration in isomenthone.

The temperature dependence of the equilibrium constant follows the van 't Hoff equation, enabling calculation of the enthalpy and entropy changes associated with the menthone-isomenthone interconversion. Typical values for related systems suggest enthalpy differences of 2-5 kilojoules per mole favoring the less sterically hindered menthone, with entropy contributions generally being smaller but potentially significant due to differences in conformational flexibility between the two diastereomers.

Kinetic analysis of the epimerization process reveals that the forward and reverse rate constants are related by the equilibrium constant, as expected for a reversible process under thermodynamic control. The pseudo-first-order rate constants observed under acidic conditions reflect the concentration of the acid catalyst and the mechanism of the rate-determining step. Detailed kinetic studies enable determination of activation parameters including activation enthalpies, entropies, and free energies that provide insights into the transition state structure and mechanism.

The practical implementation of dynamic kinetic resolution requires optimization of reaction conditions to achieve high conversion, selectivity, and reaction rates within reasonable time frames. Computational modeling of the kinetic system can guide experimental optimization by predicting the effects of parameter changes on system performance. Monte Carlo simulations and other stochastic approaches can account for the probabilistic nature of molecular processes and provide realistic estimates of achievable selectivities and yields under various operating conditions.

Quantum Mechanical Modeling of Transition States

Computational Methodology for Transition State Optimization

Quantum mechanical modeling of transition states for (+)-isomenthone transformations requires sophisticated computational approaches that can accurately capture the electronic structure and energetics of reactive intermediates. The optimization of transition state structures represents a fundamental challenge in computational chemistry due to the saddle point nature of these critical points on potential energy surfaces [21] [22]. For isomenthone-related reactions, transition state calculations must account for the conformational complexity arising from the cyclohexane ring system and the specific stereochemical constraints imposed by the cis-arrangement of substituents.

The most widely employed methods for transition state optimization include the Berny algorithm implemented in Gaussian software packages, which utilizes quasi-Newton or eigenvector-following approaches to locate first-order saddle points on the potential energy surface [21]. For isomenthone systems, the Synchronous Transit-Guided Quasi-Newton (STQN) method has proven particularly effective, using quadratic synchronous transit approaches to approach the quadratic region of transition states before completing optimization with more sophisticated algorithms [22].

High-level ab initio methods such as Coupled Cluster with Single and Double excitations and perturbative Triple excitations [CCSD(T)] provide benchmark accuracy for transition state energetics, though computational costs limit their application to relatively small molecular systems [23]. For larger isomenthone-containing systems, Density Functional Theory (DFT) methods represent practical alternatives that balance computational efficiency with reasonable accuracy. The B3LYP functional with basis sets ranging from 6-31G(d) to aug-cc-pVTZ has been extensively validated for organic reaction mechanisms involving carbonyl compounds and cyclohexane systems [4].

The verification of transition state structures requires confirmation that the optimized geometry corresponds to a true first-order saddle point, typically accomplished through vibrational frequency analysis to ensure the presence of exactly one imaginary frequency. Intrinsic Reaction Coordinate (IRC) calculations provide additional validation by confirming that the transition state connects the intended reactant and product structures along the minimum energy pathway [21]. These computational protocols are essential for establishing confidence in the calculated energetics and mechanistic interpretations.

Electronic Structure Analysis of Reactive Intermediates

The electronic structure of transition states in (+)-isomenthone transformations reveals complex patterns of bonding changes and charge redistribution that govern reaction mechanisms and energetics. Natural Bond Orbital (NBO) analysis provides detailed insights into the electronic reorganization occurring during chemical transformations, including charge transfer, hyperconjugation effects, and changes in orbital occupancy [24]. For carbonyl-containing systems like isomenthone, the π* orbital of the ketone typically plays a crucial role in stabilizing negative charge development during nucleophilic attack or enolate formation.

Molecular orbital analysis of transition states reveals the electronic factors that stabilize reactive intermediates and influence reaction barriers. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the electrophilic and nucleophilic character of reactive sites, while the HOMO-LUMO gap correlates with kinetic stability and reactivity [25]. For isomenthone epimerization reactions, the transition state typically involves significant mixing of C-H and C=O antibonding orbitals that facilitates proton transfer processes.

The analysis of electron density distributions using techniques such as Atoms in Molecules (AIM) theory provides quantitative measures of bond strength and character in transition state structures. Critical points in the electron density topology identify chemical bonds, rings, and cages that characterize the molecular structure at the transition state. The values of electron density and its Laplacian at bond critical points correlate with bond strength and covalent character, providing insights into the degree of bond formation or breaking at the transition state [24].

Electrostatic potential surfaces calculated for transition state geometries illuminate the distribution of positive and negative charge that influences molecular recognition and reactivity patterns. These visualizations are particularly valuable for understanding enzyme-substrate interactions and designing catalysts that can stabilize transition state structures through complementary electrostatic interactions. The combination of electronic structure analysis with experimental kinetic data enables validation of computational models and refinement of mechanistic understanding.

Solvation Effects and Environmental Influences

The accurate modeling of transition states for (+)-isomenthone reactions requires careful consideration of solvation effects and environmental influences that can significantly alter reaction energetics and mechanisms. Implicit solvation models such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) provide computationally efficient approaches for incorporating bulk solvent effects into quantum mechanical calculations [26]. These models treat the solvent as a continuous dielectric medium that stabilizes charged or polar transition states through electrostatic interactions.

Explicit solvation models that include individual solvent molecules in the quantum mechanical calculation provide more detailed descriptions of specific solute-solvent interactions, particularly hydrogen bonding networks that can be crucial for proton transfer reactions [23]. For isomenthone epimerization in protic solvents, the inclusion of explicit solvent molecules in transition state calculations reveals the role of solvent-assisted proton transfer mechanisms that may not be captured by implicit solvation models alone.

The choice of solvation model can significantly impact calculated activation barriers and reaction mechanisms, particularly for highly polar or charged transition states. Comparative studies using multiple solvation approaches help assess the reliability of calculated energetics and identify potential artifacts arising from inadequate solvent treatment. The combination of implicit and explicit solvation effects through hybrid approaches often provides the most balanced description of solution-phase reaction mechanisms.

Temperature effects on transition state structures and energetics can be incorporated through molecular dynamics simulations that sample the thermal motion of the molecular system. These calculations provide insights into the temperature dependence of reaction rates and the role of conformational flexibility in determining activation barriers. For isomenthone systems, the conformational complexity of the cyclohexane ring system makes these dynamic effects particularly important for accurate modeling of reaction kinetics.

Computational Challenges and Method Validation

The computational modeling of (+)-isomenthone transition states presents several unique challenges that require careful method selection and validation. The conformational flexibility of the cyclohexane ring system creates multiple potential reaction pathways that must be systematically explored to identify the lowest-energy transition state structures [19]. This conformational sampling problem is exacerbated by the shallow potential energy surfaces typical of organic reactions, where multiple transition states may be energetically accessible.

The validation of computational methods for isomenthone systems requires comparison with experimental kinetic data and thermodynamic measurements where available. Benchmark calculations using high-level ab initio methods provide reference data for assessing the accuracy of more approximate approaches. The systematic evaluation of basis set effects, electron correlation treatments, and solvation models helps establish computational protocols that provide reliable results for related chemical systems [23].

The treatment of dispersion interactions presents particular challenges for modeling large molecular systems containing isomenthone and related terpenes. Standard DFT functionals often underestimate these weak interactions, leading to errors in conformational energies and intermolecular binding energies. Dispersion-corrected functionals such as ωB97X-D and B3LYP-D3 provide improved descriptions of these effects, though careful validation against high-level reference calculations remains essential [27].

Machine learning approaches are increasingly being applied to accelerate transition state optimization and improve the efficiency of reaction pathway exploration [28] [29]. Neural network models trained on high-level quantum mechanical data can provide rapid estimates of transition state geometries and energies, enabling more extensive conformational sampling and mechanistic exploration. These approaches show particular promise for complex molecular systems where traditional optimization methods may be computationally prohibitive.

Physical Description

colourless slightly oily liquid with a peppermint odou

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Heavy Atom Count

11

Density

0.895-0.925

UNII

3S2W18YHP6

GHS Hazard Statements

Aggregated GHS information provided by 107 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 90 of 107 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 17 of 107 companies with hazard statement code(s):;
H315 (23.53%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (23.53%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H412 (76.47%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

491-07-6
1196-31-2

Wikipedia

(+)-isomenthone

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients

General Manufacturing Information

Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5R)-rel-: ACTIVE

Dates

Last modified: 08-15-2023

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